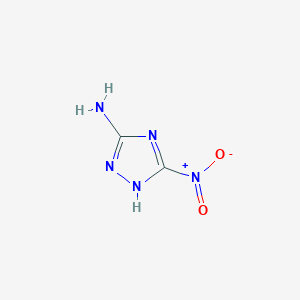

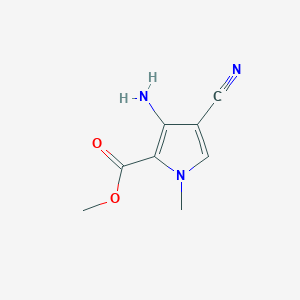

3-nitro-1H-1,2,4-triazol-5-amine

説明

3-nitro-1H-1,2,4-triazol-5-amine is a nitrogen-rich compound that has been used in the synthesis of energetic salts . It is characterized by 1H and 13C nuclear magnetic resonance, infrared spectroscopy, and elemental analysis .

Synthesis Analysis

The synthesis of 3-nitro-1H-1,2,4-triazol-5-amine involves the creation of nitrogen-rich energetic salts . The synthesis process has been characterized by 1H and 13C nuclear magnetic resonance, infrared spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of 3-nitro-1H-1,2,4-triazol-5-amine has been determined by single-crystal X-ray diffraction . The crystal structures of neutral HANTT (2), its guanidinium salt (3), and 1,5-diamino-tetrazolium salt (9) were determined .Chemical Reactions Analysis

3-nitro-1H-1,2,4-triazol-5-amine is involved in the formation of energetic salts . These salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitro-1H-1,2,4-triazol-5-amine include excellent thermal stability and low sensitivity . The densities of salts 3–10 ranged from 1.65 g cm −3 to 1.81 g cm −3 .科学的研究の応用

High Explosive Insensitive Energetic Material

3-Nitro-1H-1,2,4-triazol-5-amine, also known as 5-Nitro-3H-1,2,4-triazol-3-one (NTO), is a low sensitive and thermally stable high energetic material . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Civilian and Military Applications

High energetic materials (HEMs), such as NTO, are known to be used both for civilian and military purposes . These energetic materials find applications as low explosives (propellants and pyrotechnics) and high explosives .

Enhancing Thermal Decomposition of Energetic Materials

Nanomaterials can be used to enhance thermal decomposition of energetic materials like NTO, consequently improving their performance .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

3-Nitro-1H-1,2,4-triazol-5-amine can be used in the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .

Detection of Trace Amounts of Mercuric Ion

3-Nitro-1H-1,2,4-triazol-5-amine can be used to detect trace amounts of mercuric ion in aqueous solution .

Synthesis of Energetic Heat-Resistant Explosive

A novel energetic heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), has been synthesized along with its salts .

Modification of Physical Features

To modify the physical features and extend applications of the 3-nitro-1,2,4-triazol-5-one (NTO), it can be synthesized with acridine (ACR) at a molar ratio of 1:1 . This alteration in chemical composition can change physical properties such as thermal stability, free space (voids), packing coefficient, crystal density, difference in pKa of co-formers, morphology, solubility, and impact sensitivity, and detonation parameters .

Structure Characterization and Computational Studies

3-Nitro-1H-1,2,4-triazol-5-amine can be used in structure characterization and computational studies . Single-crystal and powder X-ray diffraction methods, infrared spectroscopy, mass spectrometry, nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and thermal analysis can be utilized to comprehensively characterize and confirm the formation of the structure .

将来の方向性

作用機序

Target of Action

3-Nitro-1H-1,2,4-triazol-5-amine is primarily used as an energetic material, specifically as a heat-resistant explosive . Its primary targets are therefore the materials it is intended to detonate or decompose.

Mode of Action

The compound interacts with its targets through a process of rapid decomposition and detonation . The exact interaction mechanism is complex and involves a series of chemical reactions leading to the release of a large amount of energy .

Biochemical Pathways

Its primary function is in the field of materials science and engineering, particularly in applications requiring controlled explosions or rapid energy release .

Result of Action

The primary result of the action of 3-nitro-1H-1,2,4-triazol-5-amine is the rapid release of energy in the form of an explosion or controlled detonation . This can be harnessed for various applications, including propulsion systems, demolition, and other areas where controlled explosions are required .

Action Environment

The action of 3-nitro-1H-1,2,4-triazol-5-amine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, with the compound exhibiting excellent thermal stability . Other factors, such as pressure and humidity, may also influence its performance .

特性

IUPAC Name |

5-nitro-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c3-1-4-2(6-5-1)7(8)9/h(H3,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYAABCXMIRIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393619 | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-1H-1,2,4-triazol-5-amine | |

CAS RN |

58794-77-7 | |

| Record name | NSC153384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ANTA an attractive building block for energetic materials?

A1: ANTA exhibits several desirable characteristics for energetic material development:

- High Thermal Stability: ANTA-based compounds often display decomposition temperatures exceeding 300°C , making them suitable for high-temperature applications.

- Tunable Energetic Properties: By modifying ANTA's structure through the addition of different bridging groups and functional moieties, researchers can fine-tune the energetic properties like density, detonation velocity, and sensitivity .

- Versatile Synthesis: ANTA can be readily synthesized and further derivatized using straightforward chemical reactions, making it accessible for research and development .

Q2: How does computational chemistry contribute to the research and development of ANTA-based energetic materials?

A2: Computational methods are invaluable for:

- Predicting Properties: Density Functional Theory (DFT) calculations can accurately predict key properties like enthalpy of formation, crystal density, detonation velocity, and sensitivity of ANTA derivatives before experimental synthesis .

- Guiding Molecular Design: By simulating different structural modifications, researchers can identify promising ANTA derivatives with enhanced performance and safety profiles .

- Understanding Structure-Property Relationships: Computational analyses, including electrostatic potential mapping, provide insights into how molecular structure influences sensitivity and reactivity of ANTA-based energetic molecules .

Q3: What are the potential advantages of ANTA-based energetic materials over existing heat-resistant explosives?

A3: Research suggests that specific ANTA derivatives, like 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts, demonstrate superior properties compared to common heat-resistant explosives:

- Enhanced Thermal Stability: HCPT exhibits decomposition temperatures exceeding those of established heat-resistant explosives .

- High Performance: Calculated detonation pressures and velocities for HCPT derivatives are comparable or superior to conventional heat-resistant options, indicating potential for improved performance in demanding environments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B3273415.png)

![1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B3273443.png)

![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)

![[1,1':3',1''-Terphenyl]-5'-amine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B3273456.png)

![N2,N2-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)

![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)